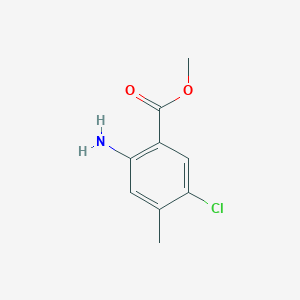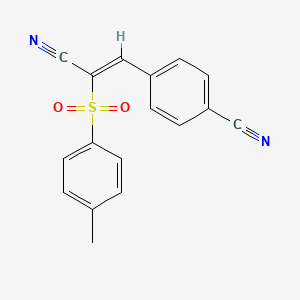
(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide, 0.50 M in 2-MeTHF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide, 0.50 M in 2-MeTHF is a highly reactive compound and is used as a catalyst in a variety of reactions. The mechanism of action of this compound is not well understood, but it is believed to involve the formation of a Grignard intermediate, which is then attacked by a nucleophile. The reaction is typically carried out in a dry box, as the reaction is highly exothermic and can be dangerous if not properly handled.
Biochemical and Physiological Effects
This compound is an organometallic compound and is not known to have any direct biochemical or physiological effects. However, it is important to note that this compound is a highly reactive compound and may have indirect effects on biochemical and physiological processes. As such, it is important to take proper safety precautions when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide, 0.50 M in 2-MeTHF in laboratory experiments is its high reactivity, which makes it a useful catalyst in a variety of reactions. Additionally, this compound is relatively easy to obtain and is relatively inexpensive. However, there are some drawbacks to using this compound in laboratory experiments. It is a highly reactive compound and can be dangerous if not properly handled. Additionally, the mechanism of action of this compound is not well understood, which can lead to unpredictable results.
Zukünftige Richtungen
There are a number of potential future directions for research on (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide, 0.50 M in 2-MeTHF. These include further research into the mechanism of action of this compound, as well as research into the potential applications of this compound in various fields, such as catalysis, sensing, and energy storage. Additionally, further research into the safety and efficacy of this compound in laboratory experiments is needed. Finally, research into the potential for this compound to be used in the synthesis of new compounds and materials is also needed.
Synthesemethoden
(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide, 0.50 M in 2-MeTHF is synthesized through a process known as Grignard synthesis. Grignard synthesis is a reaction between an organomagnesium halide and an organic halide in an aprotic solvent. The reaction is typically carried out in a dry box, as the reaction is highly exothermic and can be dangerous if not properly handled. The reaction is typically carried out at room temperature, and the reaction is complete when the reactants have been completely consumed and the reaction mixture has cooled to room temperature.
Wissenschaftliche Forschungsanwendungen
(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide, 0.50 M in 2-MeTHF has been used in a variety of scientific research applications. This compound is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and other organic compounds. In addition, this compound is used as a catalyst in a variety of reactions, such as the synthesis of polymers, polymeric materials, and other compounds. This compound is also used in the synthesis of metal-organic frameworks, which are materials with a variety of applications in the fields of catalysis, sensing, and energy storage.
Safety and Hazards
Eigenschaften
IUPAC Name |
magnesium;2-pentoxy-1H-naphthalen-1-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O.BrH.Mg/c1-2-3-6-11-16-15-10-9-13-7-4-5-8-14(13)12-15;;/h4-5,7-10H,2-3,6,11H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTBXLOMBBMREF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)


![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)




![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)